(2R)-2-(1,2-dihydroxyethyl)tetrahydrofuran-3,4-diol
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Overview
Description
1,4-Anhydro-d-mannitol is a sugar alcohol derived from d-mannitol through a dehydration process. It is a white, crystalline solid with the molecular formula C6H12O5 and a molecular weight of 164.16 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
1,4-Anhydro-d-mannitol can be synthesized through the intramolecular dehydration of d-mannitol. This process typically involves high-temperature water (523–573 K) without the addition of acid catalysts . Another method involves the reductive cleavage of glycosidic linkages in perallylated carbohydrates using triethylsilane, followed by deallylation with a PdCl2-CuCl2-activated charcoal system . These methods yield high-purity 1,4-Anhydro-d-mannitol from various carbohydrate sources such as glucose, mannose, and sucrose.
Chemical Reactions Analysis
1,4-Anhydro-d-mannitol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it back to d-mannitol or other reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Ether Formation and Ring-Closure: It is used to study reaction mechanisms involving ether formations and ring-closure reactions in polyols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution and ether formation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Anhydro-d-mannitol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-Anhydro-d-mannitol involves its ability to form cyclic ethers, which is useful for understanding the dynamics and kinetics of dehydration reactions . In biological systems, it inhibits gluconeogenesis and has been shown to extend the lifespan of cells by affecting cellular aging processes . The exact molecular targets and pathways involved are still under investigation, but its effects on cellular metabolism and longevity are well-documented.
Comparison with Similar Compounds
1,4-Anhydro-d-mannitol is similar to other anhydroalditols such as 1,5-anhydro-d-glucitol, 2,5-anhydro-d-mannitol, and 1,4-anhydro-d-ribitol . it is unique in its specific applications and the types of reactions it undergoes. For example, 2,5-anhydro-d-mannitol has been identified as an anti-aging compound, but 1,4-Anhydro-d-mannitol is more commonly used in studies involving ether formations and ring-closure reactions .
Properties
Molecular Formula |
C6H12O5 |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
(2R)-2-(1,2-dihydroxyethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C6H12O5/c7-1-3(8)6-5(10)4(9)2-11-6/h3-10H,1-2H2/t3?,4?,5?,6-/m1/s1 |
InChI Key |
JNYAEWCLZODPBN-LTQQEKPISA-N |
Isomeric SMILES |
C1C(C([C@H](O1)C(CO)O)O)O |
Canonical SMILES |
C1C(C(C(O1)C(CO)O)O)O |
Origin of Product |
United States |
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